molecular formula C8H14N2S B1463577 [1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine CAS No. 933718-01-5

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Cat. No.: B1463577
CAS No.: 933718-01-5
M. Wt: 170.28 g/mol
InChI Key: YVLIGMQLZXNHQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Another method is the Cook-Heilbron synthesis, which uses α-haloketones and thiourea . These reactions typically require acidic or basic conditions and are carried out at elevated temperatures.

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine include other thiazole derivatives such as:

Uniqueness

1-(Dimethyl-1,3-thiazol-5-yl)ethylamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl and ethyl groups can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIGMQLZXNHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
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[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
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[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
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[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
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[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

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